molecular formula C11H11N5O2 B1602073 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine CAS No. 69945-52-4

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine

Cat. No.: B1602073
CAS No.: 69945-52-4
M. Wt: 245.24 g/mol
InChI Key: AIZLSGCCJQCUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a chemical compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, and a 4-nitrobenzyl group at position 5. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine typically involves the following steps:

Chemical Reactions Analysis

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(4-2-7)16(17)18/h1-4,6H,5H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZLSGCCJQCUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566742
Record name 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69945-52-4
Record name 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Reactant of Route 2
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2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Reactant of Route 3
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Reactant of Route 4
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Reactant of Route 5
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Reactant of Route 6
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine

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